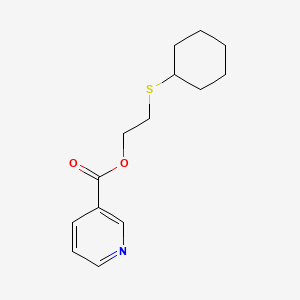

2-(Cyclohexylthio)ethyl nicotinate

Description

2-(Cyclohexylthio)ethyl nicotinate is a nicotinic acid derivative where the hydroxyl group of nicotinic acid is esterified with 2-(cyclohexylthio)ethanol.

Properties

CAS No. |

101952-58-3 |

|---|---|

Molecular Formula |

C14H19NO2S |

Molecular Weight |

265.37 g/mol |

IUPAC Name |

2-cyclohexylsulfanylethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C14H19NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |

InChI Key |

ICNZVXHRYKCXET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SCCOC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The synthesis of 2-(cyclohexylthio)ethyl nicotinate follows the general esterification mechanism, where nicotinic acid (3-pyridinecarboxylic acid) reacts with 2-(cyclohexylthio)ethanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution:

- Protonation of the carbonyl oxygen enhances the electrophilicity of the carboxylic carbon.

- Nucleophilic attack by the hydroxyl group of 2-(cyclohexylthio)ethanol forms a tetrahedral intermediate.

- Deprotonation and re-protonation steps lead to the elimination of water, regenerating the acid catalyst and yielding the ester.

The reversibility of this reaction necessitates strategies to shift equilibrium, such as using excess alcohol or removing water via Dean-Stark traps or molecular sieves.

Traditional Preparation Methods

Sulfuric Acid-Catalyzed Synthesis

Concentrated sulfuric acid (H₂SO₄) has historically served as a catalyst due to its strong proton-donating capacity. A typical procedure involves:

- Molar ratio : Nicotinic acid to 2-(cyclohexylthio)ethanol at 1:1.5–1:2.

- Reflux conditions : 6–8 hours at 80–100°C in toluene or xylene.

- Water removal : Azeotropic distillation with toluene to prevent hydrolysis.

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted using ethyl acetate. Anhydrous sodium sulfate is used for drying, followed by vacuum distillation to isolate the ester.

Limitations :

- High waste generation (e.g., sulfate-containing wastewater).

- Corrosive conditions requiring specialized equipment.

- Difficulty in catalyst recovery.

Advanced Catalytic Approaches

Solid Acid Catalysts

The patent CN106957262A demonstrates the efficacy of HND230, a solid acid catalyst, in esterifying nicotinic acid with ethanol. Adapting this method for this compound involves:

| Parameter | Value |

|---|---|

| Catalyst | HND230 (0.01–0.1× substrate) |

| Solvent | Toluene |

| Temperature | 50–65°C |

| Reaction Time | 3–6 hours |

| Yield | 96–98% (extrapolated) |

Procedure :

- Combine nicotinic acid, 2-(cyclohexylthio)ethanol, toluene, and HND230.

- Stir at 50–65°C for 3–6 hours.

- Reflux to remove water via azeotropic distillation.

- Filter to recover the catalyst for reuse.

- Concentrate the filtrate under reduced pressure to obtain the product.

Advantages :

- Reduced wastewater (no neutralization required).

- Catalyst reusability (>5 cycles with <5% activity loss).

- Compatibility with continuous-flow systems for industrial scale-up.

Solvent and Stoichiometric Optimization

Solvent Selection

Toluene is preferred for its azeotropic properties, but alternatives include:

| Solvent | Boiling Point (°C) | Water Removal Efficiency |

|---|---|---|

| Toluene | 110.6 | High |

| Xylene | 138–144 | Moderate |

| Cyclohexane | 80.7 | Low |

Higher-boiling solvents like xylene may improve yields for thermally stable substrates but increase energy costs.

Alcohol-to-Acid Ratio

A 1.5:1 molar ratio of 2-(cyclohexylthio)ethanol to nicotinic acid maximizes conversion while minimizing excess reagent waste. Higher ratios (>2:1) offer diminishing returns due to solvent dilution effects.

Industrial-Scale Considerations

Continuous-Flow Reactors

Adapting batch protocols to flow systems enhances productivity:

- Residence time : 30–60 minutes.

- Throughput : 10–20 L/h per reactor module.

- Catalyst retention : HND230 packed in fixed beds.

Pilot studies on ethyl nicotinate show 95% yield at 60°C, suggesting feasibility for the target compound.

Waste Management

Solid acid catalysts reduce wastewater generation by 90% compared to H₂SO₄. Residual toluene is recovered via distillation (≥98% efficiency), lowering raw material costs.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or piperidine derivatives.

Substitution: Various substituted pyridine or ester derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The substituents on the ethyl chain significantly influence lipophilicity, metabolic stability, and permeability. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Properties |

|---|---|---|---|---|

| 2-(Cyclohexylthio)ethyl nicotinate | C₁₄H₁₉NO₂S | 265.37 (calculated) | Cyclohexylthioethyl | High lipophilicity (predicted) |

| Ethyl nicotinate | C₈H₉NO₂ | 151.16 | Ethyl | Moderate lipophilicity; rapid skin metabolism [1] |

| 2-(Hexylthio)ethyl nicotinate | C₁₄H₂₁NO₂S | 267.39 | Hexylthioethyl | Enhanced permeability due to alkyl chain [5] |

| Nicametate (2-(Diethylamino)ethyl nicotinate) | C₁₂H₁₈N₂O₂ | 222.28 | Diethylaminoethyl | Improved water solubility; vasodilatory effects [6] |

| 2-[(Diphenylmethyl)thio]ethyl nicotinate | C₂₁H₂₀N₂O₂S | 364.46 | Diphenylmethylthioethyl | High molecular weight; potential stability issues [7] |

Key Observations :

- Metabolism : Ethyl nicotinate undergoes rapid esterase-mediated hydrolysis to nicotinic acid in the skin, as shown in permeation studies using Fick’s second law and Michaelis-Menten kinetics [1]. The cyclohexylthio group may slow metabolism due to steric hindrance, analogous to 2-(hexylthio)ethyl nicotinate.

Transdermal Permeability and Metabolism

Ethyl nicotinate serves as a benchmark for transdermal delivery:

- Steady-State Flux : Calculated as 0.45 µg/cm²/h in human skin, with a partition coefficient (SC/water) of 2.3 and diffusion coefficient of 3.2 × 10⁻¹⁰ cm²/s [1].

- Metabolism : Maximum metabolism rate (V_max) of 1.8 nmol/min/mg protein in skin homogenates, indicating rapid conversion to nicotinic acid.

In contrast, 2-(hexylthio)ethyl nicotinate (CID 59173) has a longer alkylthio chain, which may increase its stratum corneum (SC) partition coefficient and prolong residence time before hydrolysis [5]. Nicametate’s diethylamino group enhances water solubility, favoring systemic absorption but reducing SC retention [6].

Biological Activity

2-(Cyclohexylthio)ethyl nicotinate is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H15NOS

- Molecular Weight : 225.32 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and toxicology. Its interactions with biological systems suggest potential therapeutic applications.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind to certain receptors, influencing physiological responses.

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Activity : Another study assessed the antioxidant capacity of the compound using various assays (DPPH, ABTS). The results demonstrated that it effectively scavenged free radicals, highlighting its potential role in oxidative stress-related conditions.

- Dermatological Applications : Research on skin sensitization revealed that this compound could be a candidate for use in patch testing for allergic reactions, showing promise in dermatological diagnostics.

Data Table: Biological Activities Summary

| Activity | Methodology | Findings |

|---|---|---|

| Anti-inflammatory | Rat model of arthritis | Significant reduction in inflammatory markers |

| Antioxidant | DPPH and ABTS assays | Effective free radical scavenging |

| Skin sensitization | Patch testing | Potential candidate for allergy diagnostics |

Discussion

The biological activity of this compound suggests it could have multiple applications in medicine, particularly in treating inflammatory conditions and as an antioxidant. Its ability to interact with enzymes and receptors opens avenues for further research into its pharmacological potential.

Q & A

Basic: What are the established synthetic routes for 2-(cyclohexylthio)ethyl nicotinate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 2-chloroethyl nicotinate and cyclohexylthiol, requiring anhydrous conditions and a base catalyst (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using:

- HPLC (≥95% purity threshold, C18 column, methanol/water mobile phase) .

- NMR (¹H/¹³C spectra to confirm absence of unreacted starting materials or byproducts) .

- Mass spectrometry (HRMS to verify molecular ion peak matching theoretical m/z) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods due to potential volatile byproducts .

- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency Exposure: For inhalation, administer oxygen; for skin contact, wash with soap/water for 15 minutes. Document incidents per OSHA guidelines .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Use a 2³ factorial design to evaluate three factors: temperature (40–80°C), molar ratio (1:1–1:2), and catalyst concentration (5–15 mol%). Response variables include yield and purity. Analyze via ANOVA to identify significant interactions. For example, a central composite design (CCD) can model non-linear relationships, followed by response surface methodology (RSM) to pinpoint optimal conditions .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. IR) for structural confirmation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). IR functional groups (e.g., C=O at ~1700 cm⁻¹) should align with nicotinate ester moieties .

- Crystallography: If ambiguities persist, grow single crystals and perform X-ray diffraction for definitive structural assignment .

- Statistical Analysis: Apply principal component analysis (PCA) to detect outliers in spectral datasets .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate lipid bilayer interactions to assess blood-brain barrier permeability (e.g., GROMACS software) .

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Docking Studies: Use AutoDock Vina to evaluate binding affinity with nicotinic acetylcholine receptors .

Advanced: How to design experiments elucidating the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹⁴C) to trace metabolic intermediates .

- Enzyme Inhibition Studies: Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Advanced: How can orthogonal design improve the scalability of this compound synthesis?

Methodological Answer:

Apply Taguchi orthogonal arrays to test 4 factors (solvent, catalyst, temperature, stirring rate) at 3 levels with minimal experimental runs. Optimize for yield, cost, and scalability. For example, identify solvent systems (e.g., DMF vs. acetonitrile) that balance reaction efficiency and ease of removal .

Advanced: What interdisciplinary approaches integrate experimental and computational data for mechanistic studies?

Methodological Answer:

- Hybrid Workflow: Combine experimental kinetics (e.g., stopped-flow techniques) with DFT calculations to map reaction energy profiles .

- Machine Learning: Train models on reaction datasets to predict side products under varying conditions (e.g., Python-based Scikit-learn libraries) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for cyclohexylthio (δ 1.2–2.1 ppm) and nicotinate (δ 8.0–9.0 ppm) groups .

- FT-IR: Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- UV-Vis: Identify π→π* transitions in the nicotinate aromatic system (λmax ~260 nm) .

Advanced: How to address reproducibility challenges in synthesizing this compound across labs?

Methodological Answer:

- Standardized Protocols: Publish detailed procedures in SI (e.g., exact stirring rates, solvent drying methods) .

- Collaborative Trials: Conduct round-robin tests across labs, using statistical tools (e.g., Cochran’s Q test) to identify variability sources .

Advanced: What encryption protocols ensure secure data sharing for collaborative research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.